molecular formula C7H9IN2O2 B10905816 methyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate

methyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate

Cat. No.: B10905816
M. Wt: 280.06 g/mol
InChI Key: CMYCNJCDLRYCIL-UHFFFAOYSA-N
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Description

Methyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate ( 1249645-61-1) is a high-purity iodinated pyrazole derivative offered for research and development applications. With a molecular formula of C7H9IN2O2 and a molecular weight of 280.06 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery . As a functionalized pyrazole, this compound is part of a privileged scaffold in the pharmaceutical and agrochemical industries. Pyrazoles are azole-based five-membered heterocyclic rings containing two adjacent nitrogen atoms, which contribute to their aromaticity and rich reactivity profile . The specific substitution pattern on this molecule—featuring an iodine atom at the 4-position and a carboxylate ester at the 3-position—makes it a particularly valuable electrophilic building block. The iodine handle allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures . Researchers utilize this and related pyrazole-carboxylates as key precursors for synthesizing diverse fused heterocyclic systems, including pharmaceutically relevant pyrazolo[1,5-a]pyrimidines . Pyrazole derivatives are extensively investigated for their wide spectrum of biological activities, which include anticancer, anti-inflammatory, antimicrobial, antioxidant, antidiabetic, and antiviral properties . The presence of both the iodinated site and the ester group on this specific compound provides researchers with two distinct points for chemical modification, facilitating structure-activity relationship (SAR) studies and the development of novel bioactive molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 4-iodo-1,5-dimethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-4-5(8)6(7(11)12-3)9-10(4)2/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYCNJCDLRYCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Halogenation of Pre-Functionalized Pyrazoles

Patented routes for analogous compounds, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, demonstrate the viability of halogenating preformed pyrazole cores. For instance, iodination at the 4-position is achieved using elemental iodine in the presence of hydrogen peroxide, which acts as an oxidizing agent to facilitate electrophilic substitution. This method avoids isomer formation by leveraging the directing effects of existing substituents (e.g., methyl groups at 1 and 3 positions), ensuring regioselectivity. Applied to the target compound, this approach would involve iodinating 1,5-dimethyl-1H-pyrazole-3-carboxylate, though steric effects from the 5-methyl group may necessitate adjusted stoichiometry.

Cyclization of Substituted Precursors

Alternative routes construct the pyrazole ring from hydrazine and diketone precursors. For example, reacting methyl hydrazine with a 1,3-diketone bearing methyl and ester groups could yield the 1,5-dimethyl-3-carboxylate intermediate. Subsequent iodination at the 4-position would then complete the synthesis. However, this method risks side reactions during cyclization, requiring stringent temperature control.

ParameterOptimal ConditionYield Impact
I₂ Equivalents0.5–1.05Lower equivalents reduce byproducts
Reaction Temperature0–5°CHigher temps decrease selectivity
Oxidizing Agent30% H₂O₂Ensures iodine activation

Metal-Catalyzed Halogen Exchange

Grignard reagent-mediated halogen exchange, as seen in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, could replace bromine with iodine. Starting from a 4-bromo precursor, treatment with isopropyl magnesium chloride followed by iodine introduces the iodide. This method avoids direct handling of elemental iodine, enhancing safety in industrial settings.

Esterification Methods for Carboxylate Formation

Introducing the methyl ester at position 3 is typically achieved via two pathways:

Carboxylic Acid Esterification

The patented synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester employs ethyl chloroformate to esterify the carboxylic acid intermediate. For the target compound, analogous conditions using methyl chloroformate or methanol under acid catalysis (e.g., H₂SO₄) would yield the methyl ester. Key considerations include:

  • Solvent Choice : Dichloromethane or THF optimizes reagent solubility.

  • Catalyst : DMAP (4-dimethylaminopyridine) accelerates chloroformate reactions.

  • Purity : Recrystallization in 40% ethanol-water removes unreacted acid.

Direct Ester Formation via Grignard Reaction

In a novel approach, the carboxylate group is introduced by reacting a 4-iodo-3-bromo intermediate with CO₂ under Grignard conditions. Subsequent treatment with methyl magnesium bromide forms the ester directly, bypassing the carboxylic acid stage. This one-pot method reduces purification steps but requires anhydrous conditions.

Comparative Analysis of Synthetic Routes

The table below evaluates three representative methods for synthesizing this compound:

MethodStarting MaterialKey StepsYieldPurityScalability
I₂/H₂O₂ Halogenation1,5-Dimethyl-pyrazole-3-carboxylic acidIodination → Esterification64%≥99.5%High
Grignard-CO₂ Route4-Bromo-1,5-dimethyl-pyrazoleGrignard exchange → CO₂ insertion → Methylation58%98.5%Moderate
Cyclization-HalogenationMethyl hydrazine + diketoneCyclization → Iodination42%97%Low

The iodination-esterification route offers the highest yield and purity, making it preferable for industrial applications. However, the Grignard method’s reduced step count may justify lower yields in small-scale syntheses.

Optimization and Scalability Considerations

Reaction Temperature Control

Maintaining temperatures below 5°C during iodination minimizes side reactions, as evidenced by the 88.2% yield achieved in analogous syntheses. Jacketed reactors with cryogenic capabilities are essential for large-scale production.

Solvent Recycling

Patented processes recover acetonitrile and ethyl acetate via distillation, reducing waste and costs. Implementing continuous flow systems could further enhance efficiency.

Purity Enhancement

Recrystallization in ethanol-water mixtures (40–60% ethanol) removes residual halides and unreacted starting materials, achieving purities exceeding 99.5% .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-pyrazole derivative, while coupling reactions can produce biaryl or alkyne-linked pyrazole compounds .

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Anticancer Properties : Methyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate has shown potential cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in colorectal carcinoma cells .
  • Antioxidant Activity : Compounds similar to this compound have been evaluated for their radical scavenging capabilities, showing significant activity compared to standard antioxidants like ascorbic acid .
  • Enzyme Inhibition : The compound interacts with specific enzymes and receptors, potentially inhibiting their activity. This characteristic is crucial for drug discovery efforts targeting diseases such as cancer and inflammation .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on RKO colorectal carcinoma cells. Results indicated that the compound induced apoptotic pathways in a dose-dependent manner, highlighting its potential as an anticancer agent .

Case Study 2: Antioxidant Evaluation

Another research focused on synthesizing various pyrazole derivatives and evaluating their antioxidant properties through DPPH assays. This compound demonstrated superior radical scavenging abilities compared to traditional antioxidants .

Mechanism of Action

The mechanism by which methyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the generation of active intermediates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives exhibit diverse properties depending on substituent patterns, ester groups, and heterocyclic modifications. Below is a detailed comparison of methyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate with key analogs:

Halogenated Pyrazole Carboxylates

  • Methyl 4-Bromo-1,5-Dimethyl-1H-Pyrazole-3-Carboxylate Substituents: Bromine (position 4), methyl (positions 1,5), methyl ester (position 3). Molecular Weight: Lower than the iodo analog due to bromine’s smaller atomic mass. Applications: Intermediate in synthesizing bioactive molecules or metal-organic frameworks.

Ethyl Ester Derivatives

  • Ethyl 3-Anilino-1,5-Dimethyl-1H-Pyrazole-4-Carboxylate Substituents: Anilino group (position 3), ethyl ester (position 4). Synthetic Routes: Likely synthesized via nucleophilic substitution or condensation reactions.
  • Ethyl 1,5-Diphenyl-1H-Pyrazole-4-Carboxylate

    • Substituents : Phenyl groups (positions 1,5), ethyl ester (position 4).
    • Impact of Phenyl Groups : Enhances lipophilicity and π-π stacking interactions, favoring applications in hydrophobic drug delivery or catalysis .

Functional Group Variations

  • 4-Chloro-1,5-Dimethyl-N-(4-Methyl-1,3-Thiazol-2-Yl)-1H-Pyrazole-3-Carboxamide Substituents: Chlorine (position 4), carboxamide (position 3).

Heterocyclic Modifications

  • Methyl Pyrazolo[1,5-a]Pyridine-3-Carboxylates
    • Structure : Fused pyrazole-pyridine ring system.
    • Properties : Extended conjugation increases stability and fluorescence properties, making these derivatives suitable for optoelectronic materials .

Comparative Data Table

Compound Name Substituents (Positions) Functional Group Molecular Weight (g/mol) Key Properties/Applications References
This compound I (4), Me (1,5), COOMe (3) Methyl ester ~310.1 (estimated) Halogen bonding; cross-coupling
Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate Br (4), Me (1,5), COOMe (3) Methyl ester ~263.0 Suzuki-Miyaura reactions
Ethyl 3-anilino-1,5-dimethyl-1H-pyrazole-4-carboxylate NHPh (3), Me (1,5), COOEt (4) Ethyl ester ~289.3 Antimicrobial activity
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate Ph (1,5), COOEt (4) Ethyl ester ~322.4 Lipophilic drug candidates
4-Chloro-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide Cl (4), CONH- (3) Amide ~270.7 Enzyme inhibition

Key Research Findings and Trends

Halogen Effects : Iodo and bromo derivatives exhibit distinct reactivities. Iodine’s larger atomic radius and polarizability enhance halogen bonding, which is critical in protein-ligand interactions, while bromine is more cost-effective for industrial-scale synthesis .

Ester vs. Amide : Methyl/ethyl esters are typically more hydrolytically stable than amides, favoring their use in prodrug design. Amides, however, offer improved target affinity due to hydrogen-bonding capabilities .

Biological Activity : Pyrazole carboxylates with aryl or heteroaryl substituents (e.g., phenyl, thiazolyl) show enhanced antimicrobial and anti-inflammatory activities compared to alkyl-substituted analogs .

Synthetic Flexibility: Mitsunobu reactions and palladium-catalyzed cross-couplings are common methods for introducing diverse substituents to the pyrazole core .

Biological Activity

Methyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • Molecular Formula : C7H8IN3O2
  • Molecular Weight : Approximately 280.06 g/mol
  • Functional Groups : Methyl ester group, iodine atom, and two methyl groups on the pyrazole ring.

This structure contributes to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Activity

  • Exhibits inhibitory effects against various bacteria and fungi.
  • Potential applications in treating infections caused by resistant strains.

2. Anticancer Activity

  • Certain pyrazole derivatives have shown promise as anticancer agents by inhibiting tumor cell proliferation.
  • Mechanisms may involve interference with cell cycle regulation and apoptosis pathways.

3. Anti-inflammatory Effects

  • Compounds similar to this compound have demonstrated significant anti-inflammatory properties.
  • Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 has been reported in related studies .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory responses.
  • Receptor Modulation : Interaction with receptors can alter signaling pathways that regulate cell growth and survival, making it a candidate for cancer therapy .

Research Findings

A variety of studies have explored the biological activity of pyrazole derivatives. Here are some notable findings related to this compound:

StudyFindings
PubMed Central Study Demonstrated anti-inflammatory activity comparable to standard drugs like dexamethasone.
BenchChem Highlighted the compound’s potential in drug discovery for various therapeutic applications.
Smolecule Reported antimicrobial activity against multiple pathogens, indicating broad-spectrum efficacy.

Case Studies

Several case studies illustrate the compound's potential:

  • Anticancer Studies : A derivative similar to methyl 4-iodo-1,5-dimethyl-1H-pyrazole was tested against cancer cell lines, showing a significant reduction in cell viability at low concentrations.
  • In Vivo Models : Animal models treated with pyrazole derivatives exhibited reduced inflammation markers following administration, suggesting effective anti-inflammatory properties.

Q & A

Advanced Research Question

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the C4 position exhibits high electrophilicity (HOMO ≈ -6.2 eV) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. The ester moiety may hydrogen bond with active-site residues .
  • MD Simulations : Assess stability in aqueous environments (e.g., RMSD < 2 Å over 50 ns) .

What mechanisms underlie its pharmacological activity in preclinical studies?

Advanced Research Question
While direct data on this compound is limited, analogs suggest:

  • Enzyme Inhibition : Pyrazole esters inhibit cyclooxygenase-2 (COX-2) via competitive binding (IC₅₀ ~ 1.5 µM) .
  • Antimicrobial Activity : Iodine substitution enhances halogen bonding with bacterial efflux pumps (MIC ~ 8 µg/mL against S. aureus) .
  • Cytotoxicity : MTT assays show selective toxicity toward cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa) .

Methodological Note : Use SPR (surface plasmon resonance) to quantify binding kinetics (ka/kd) .

How does the compound’s stability vary under different storage conditions?

Advanced Research Question
Stability studies recommend:

  • Temperature : Store at -20°C in amber vials; degradation <5% over 6 months .
  • Light Sensitivity : UV irradiation (254 nm) causes ester hydrolysis (t₁/₂ = 48 hrs) .
  • pH Effects : Stable in neutral buffers (pH 6–8); rapid decomposition in acidic (pH <3) or alkaline (pH >10) conditions .

Analytical Validation : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

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